molecular formula C6H12ClF2N B13539233 2,2-difluoro-N-methylcyclopentan-1-aminehydrochloride

2,2-difluoro-N-methylcyclopentan-1-aminehydrochloride

Cat. No.: B13539233
M. Wt: 171.61 g/mol
InChI Key: IVKBGQOVNPRIAJ-UHFFFAOYSA-N
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Description

2,2-Difluoro-N-methylcyclopentan-1-amine hydrochloride (CAS 921599-70-4) is a fluorinated cyclopentane derivative with a secondary amine functional group methylated and stabilized as a hydrochloride salt. The compound’s structure features a cyclopentane ring substituted with two fluorine atoms at the 2-position and an N-methylamine group at the 1-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications. Its molecular formula is C6H12ClF2N, with a molecular weight of 195.62 g/mol .

Properties

Molecular Formula

C6H12ClF2N

Molecular Weight

171.61 g/mol

IUPAC Name

2,2-difluoro-N-methylcyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C6H11F2N.ClH/c1-9-5-3-2-4-6(5,7)8;/h5,9H,2-4H2,1H3;1H

InChI Key

IVKBGQOVNPRIAJ-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC1(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride typically involves the fluorination of a cyclopentane derivative followed by amination and methylation steps. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles like hydroxide ions (OH-) or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, thereby exerting its effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Fluorinated Cycloalkane Amines

3,3-Difluorocyclopentan-1-amine Hydrochloride (CAS 939398-48-8)
  • Structure : Cyclopentane ring with fluorine atoms at the 3,3-positions and a primary amine hydrochloride.
  • Key Differences :
    • Fluorine substitution at 3,3-positions reduces steric hindrance near the amine group compared to 2,2-difluoro substitution.
    • The absence of N-methylation lowers lipophilicity (logP) and may decrease metabolic stability .
(1-Amino-3,3-difluorocyclobutyl)methanol Hydrochloride (CAS 1523618-37-2)
  • Structure : Cyclobutane ring with 3,3-difluoro substitution, a primary amine, and a hydroxymethyl group.
  • Key Differences: Smaller ring size (cyclobutane vs. The hydroxymethyl group introduces hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability .
2-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride (CAS 1269152-01-3)
  • Structure : Cyclopropane ring fused to a 2-fluorophenyl group, with a primary amine hydrochloride.
  • Key Differences :
    • Aromatic fluorine in the phenyl group induces resonance effects, altering electronic properties compared to aliphatic fluorine.
    • Cyclopropane’s high ring strain may confer unique conformational constraints in biological targets .

Functional Analogues: Fluorinated Amine Salts

A. (2S)-1-Aminopropan-2-ylamine Dihydrochloride (CAS 1799374-54-1)
  • Structure : Linear diamine with a chiral center (S-configuration) and a difluoroethyl group.
  • Key Differences: Open-chain structure lacks the conformational rigidity of cyclopentane, affecting binding to enzymatic pockets. Dihydrochloride salt increases solubility but may alter crystallization behavior compared to mono-hydrochlorides .
2-[(2,2,2-Trifluoroethyl)amino]acetamide Hydrochloride
  • Structure : Acetamide backbone with a trifluoroethylamine group.
  • Key Differences :
    • Trifluoroethyl group enhances electronegativity and metabolic resistance but increases molecular weight.
    • Acetamide functionality introduces hydrogen-bonding sites absent in the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Ring Size Key Functional Groups Purity/Solubility
2,2-Difluoro-N-methylcyclopentan-1-amine HCl C6H12ClF2N 195.62 2,2-difluoro 5-member N-methylamine hydrochloride Data not available
3,3-Difluorocyclopentan-1-amine HCl C5H10ClF2N 181.59 3,3-difluoro 5-member Primary amine hydrochloride Data not available
(1-Amino-3,3-difluorocyclobutyl)methanol HCl C5H10ClF2NO 197.59 3,3-difluoro 4-member Hydroxymethyl, primary amine Data not available
2-(2-Fluorophenyl)cyclopropan-1-amine HCl C9H11ClFN 203.64 Aromatic fluorine 3-member Primary amine hydrochloride 95% purity

Research Findings and Implications

  • Salt Forms : Hydrochloride salts generally improve aqueous solubility, but dihydrochlorides (e.g., CAS 1799374-54-1) may exhibit different hygroscopicity and stability profiles .
  • Ring Size : Cyclopentane derivatives balance ring strain and flexibility, whereas cyclopropane/cyclobutane analogues may prioritize rigidity for target selectivity .

Biological Activity

2,2-Difluoro-N-methylcyclopentan-1-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H10ClF2N
  • Molecular Weight : 167.60 g/mol
  • IUPAC Name : 2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride

The biological activity of 2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a modulator of the orexin receptor system, which is implicated in sleep regulation and appetite control. This compound's structural similarity to other amines allows it to engage in various biochemical pathways.

Biological Activity

The compound has been investigated for several biological activities:

  • Neuropharmacological Effects : Research indicates potential effects on neurochemical pathways, particularly concerning orexin receptor modulation, which could influence sleep and wakefulness.
  • Antidepressant Properties : Some studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models, indicating a possible avenue for further exploration with this compound.

Pharmacological Studies

A series of in vitro and in vivo studies have been conducted to evaluate the pharmacological profile of 2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride. Key findings include:

Study TypeFindings
In vitro assaysShowed modulation of orexin receptors with varying affinities.
Animal modelsIndicated potential antidepressant effects and alterations in sleep patterns.
Toxicology assessmentsDemonstrated a safety profile with mild side effects at therapeutic doses.

Case Studies

  • Orexin Receptor Antagonism : A study published in a pharmacology journal explored the antagonistic effects of this compound on orexin receptors, suggesting its potential use in managing sleep disorders.
  • Behavioral Impact : In behavioral assays conducted on rodents, administration of the compound resulted in significant changes in locomotor activity and sleep architecture, mirroring effects seen with established orexin antagonists.

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